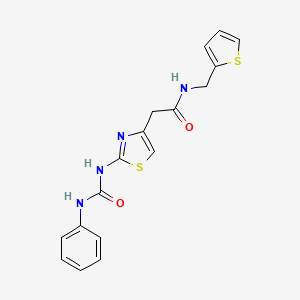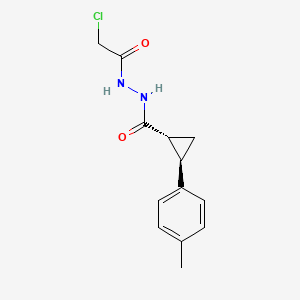![molecular formula C17H19NO2S B2625348 8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2320505-89-1](/img/structure/B2625348.png)
8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1-Benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a nitrogen atom and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of chiral starting materials or desymmetrization processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
8-(1-Benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(1-Benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The benzothiophene moiety may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A core structure found in many tropane alkaloids with significant biological activities.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with applications in drug discovery.
Uniqueness
8-(1-Benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[321]octane is unique due to the presence of the benzothiophene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-benzothiophen-2-yl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-14-9-12-6-7-13(10-14)18(12)17(19)16-8-11-4-2-3-5-15(11)21-16/h2-5,8,12-14H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPPXNPJLBDLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625266.png)

![(1H-indol-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625268.png)
![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2625269.png)
![N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2625270.png)
![4-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2625271.png)
![2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2625274.png)
![5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2625277.png)
![2-(4-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2625278.png)
![2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2625279.png)

![4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2625284.png)


